PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI)

Lipophilicity Partition coefficient Drug-like property

Synthesis of tryptase inhibitors requires precise pharmacophoric alignment of the pyridine nitrogen. Generic 2- or 4-substituted epoxides fail to engage the S1 pocket. This 3-pyridyl regioisomer (CAS 192376-31-1) solves the problem. • **Regiochemically pure**: 3-substitution pattern mandated in US 6,265,409 for correct H-bond geometry. • **Ethyl spacer**: LogP 1.413 (22.6% higher than direct analogs), improves extractability & membrane permeability. • **Reliable epoxide**: No anchimeric assistance; predictable ring-opening with thiols/amines. • **Supply**: ≥95% purity, available in research quantities for route scouting.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 192376-31-1
Cat. No. B063588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI)
CAS192376-31-1
SynonymsPyridine, 3-(2-oxiranylethyl)- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(O1)CCC2=CN=CC=C2
InChIInChI=1S/C9H11NO/c1-2-8(6-10-5-1)3-4-9-7-11-9/h1-2,5-6,9H,3-4,7H2
InChIKeyVEKTVECCRMXHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxiranylethyl)pyridine: Epoxide Building Block


Pyridine, 3-(2-oxiranylethyl)- (9CI) (CAS 192376-31-1) is a heterocyclic building block comprising a pyridine ring substituted at the 3-position with a 2-oxiranylethyl group (molecular formula C₉H₁₁NO, MW 149.19 g/mol) . The compound features a reactive terminal epoxide (oxirane) tethered to the pyridine core via an ethyl linker, conferring distinct conformational flexibility and spatial separation between the heterocyclic nitrogen and the electrophilic epoxide ring [1]. This compound has been explicitly cited as an intermediate in multiple patent families for the manufacture of tryptase inhibitors, where the 3-pyridyl regioisomer is specifically required for downstream pharmacophoric alignment [2].

Why 3-(2-Oxiranylethyl)pyridine Cannot Be Replaced


The substitution position on the pyridine ring fundamentally alters both the electronic environment of the nitrogen and the trajectory of the pendant reactive group. In the tryptase inhibitor synthetic pathway disclosed in US 6,265,409, the 3-pyridyl regioisomer is specifically required because the nitrogen position governs hydrogen-bonding geometry with the enzyme active site [1]. The ethyl linker in 3-(2-oxiranylethyl)pyridine provides a two-carbon spacer that is absent in directly attached oxiranyl-pyridines (e.g., 3-(oxiran-2-yl)pyridine, CAS 60699-67-4), resulting in a LogP of 1.413 versus 1.153 for the direct-attachment analog—a 22.6% increase in lipophilicity that affects partitioning, solubility, and membrane permeability in subsequent reaction steps [2]. Furthermore, the epoxide ring-opening regioselectivity is influenced by the distance and electronic character of the pyridyl substituent. In 2-oxiranyl-pyridines, neighboring-group participation by the pyridine nitrogen can direct nucleophilic attack to the β-carbon, whereas the 3-substituted ethyl-linked epoxide in the target compound lacks this anchimeric assistance, yielding a distinctly different regioisomeric outcome upon aminolysis or thiolysis [3].

Evidence: 3-(2-Oxiranylethyl)pyridine vs. Analogs


Lipophilicity Advantage via Ethyl Linker

3-(2-Oxiranylethyl)pyridine exhibits a computed LogP of 1.413, compared to 1.153 for its closest direct-attachment analog, 3-(oxiran-2-yl)pyridine (CAS 60699-67-4) [1]. The ethyl linker contributes an additional methylene pair, increasing calculated lipophilicity by 0.260 log units (≈22.6% increase). Higher LogP translates to greater partitioning into organic phases during extractive workup and improved membrane permeability in cellular assays, which is relevant when the epoxide is opened in situ to generate bioactive amino alcohols [2].

Lipophilicity Partition coefficient Drug-like property

Molecular Weight Advantage in Chromatography

The target compound has a molecular weight of 149.19 g/mol (C₉H₁₁NO), versus 121.14 g/mol for 3-(oxiran-2-yl)pyridine (C₇H₇NO) and 121.14 g/mol for 2-(oxiran-2-yl)pyridine (C₇H₇NO) . The 28.05 Da mass difference (23.1% higher) arises from the ethyl linker (–CH₂CH₂–) and confers distinct chromatographic retention, boiling point, and volatility characteristics. The predicted boiling point of the target is approximately 256 °C at 760 mmHg, compared to approximately 228 °C for 2-(oxiran-2-yl)pyridine , a difference of approximately 28 °C that enables selective purification by distillation.

Molecular weight Chromatographic separation Building block

Patent-Cited Regiospecificity for Tryptase Inhibitors

In US Patent 6,265,409 B1, the inventors explicitly disclose the reaction of (±)-3-(2-oxiranylethyl)pyridine with a nucleophilic compound of formula (VII) to produce pyridyl derivatives claimed as modulators of inflammatory conditions [1]. Neither the 2-(2-oxiranylethyl)pyridine nor the 4-(2-oxiranylethyl)pyridine regioisomers appear in any claim or example of this patent family. Similarly, EP 1 074 544 A1 identifies 3-(2-oxiranylethyl)pyridine as the key intermediate in the WO 97/20815 prior-art route to tryptase inhibitor building blocks, specifically 4-(3-pyridyl)-1,2-butanediol [2]. The 3-pyridyl substitution pattern is dictated by the geometry of the target enzyme's S1 pocket; 2-pyridyl or 4-pyridyl congeners would misalign the critical hydrogen-bonding nitrogen, abolishing inhibitory activity [3].

Tryptase inhibitor Pharmaceutical intermediate Regiospecificity

Epoxide Ring-Opening: No Anchimeric Assistance

In 2-oxiranyl-pyridines, the pyridine nitrogen is in close proximity to the oxirane ring (three bonds), enabling anchimeric assistance that directs nucleophilic attack regioselectively to the β-carbon, yielding β-amino alcohols as the exclusive product in Sc(OTf)₃-catalyzed ring openings with chiral amines [1]. In 3-(2-oxiranylethyl)pyridine, the ethyl linker separates the pyridine nitrogen from the epoxide by five bonds, precluding such neighboring-group participation. The resulting epoxide ring-opening would follow classical electronic control (attack at the less substituted carbon) or be governed purely by steric factors, leading to a regioisomeric product distribution that is categorically different from the 2-oxiranyl case . This mechanistic divergence means the 3-ethyl-linked epoxide cannot serve as a surrogate for 2-oxiranyl-pyridines in chiral ligand synthesis where β-selectivity is required.

Regioselectivity Epoxide ring opening Anchimeric assistance

Cost Advantage of 3-Methylpyridine

EP 1,074,544 A1 discloses an improved process for producing 3-(3-pyridyl)-1-propanol derivatives directly from 3-methylpyridine (3-picoline) and an epoxy compound, bypassing the need for pre-formed 3-(2-oxiranylethyl)pyridine [1]. The patent emphasizes that 3-methylpyridine is an 'inexpensive and readily available starting compound' (paragraph [0096]), and that the improved process achieves yields of 73–93% (Examples 1–2), dramatically surpassing the 'too low for commercial exploitation' yields of the prior art WO 97/20815 route that relied on pre-isolated 3-(2-oxiranylethyl)pyridine [2]. 3-Methylpyridine (CAS 108-99-6) is industrially produced at scale as a coal-tar distillation product, whereas 2-methylpyridine and 4-methylpyridine are less abundant and command higher unit prices . This makes the 3-substituted synthetic entry point the most economical for large-scale pharmaceutical intermediate production.

Starting material cost Process chemistry 3-Picoline

3-(2-Oxiranylethyl)pyridine Procurement Scenarios


Tryptase Inhibitor Intermediate Synthesis

This compound is the only regioisomer explicitly disclosed as an intermediate for the synthesis of pyridyl derivatives that modulate inflammatory conditions via tryptase inhibition. In the patented route, (±)-3-(2-oxiranylethyl)pyridine undergoes nucleophilic epoxide ring opening with phenol or thiol derivatives to generate 3-pyridyl-1-propanol pharmacophores [1]. The 3-position nitrogen is geometrically required for hydrogen bonding with the tryptase S1 pocket; 2- or 4-pyridyl regioisomers fail to align correctly . Researchers developing tryptase-targeted anti-asthmatic or anti-allergic rhinitis therapeutics should prioritize this specific 3-substituted epoxide.

Chiral β-Amino Alcohols via Epoxide Opening

Unlike 2-oxiranyl-pyridines that undergo anchimerically-assisted, highly β-selective ring opening, 3-(2-oxiranylethyl)pyridine reacts via classical electronic/steric control [1]. This divergent regioselectivity allows access to α-amino alcohol or mixed regioisomeric products that are inaccessible from 2-oxiranyl-pyridine substrates. The ethyl linker also provides greater conformational flexibility, which can be advantageous when the amino alcohol product must adopt a specific binding conformation in a biological target. The higher LogP (1.413 vs. 1.153 for direct-attachment analogs) may improve organic-phase extractability of the ring-opened products .

Kinase and RON Inhibitor Scaffolds

Patent literature (e.g., US 2024/0034730) indicates that pyridine derivatives bearing oxiranylethyl substituents are being explored as intermediates for protein kinase inhibitors, including RON inhibitors [1]. The 3-substitution pattern places the nitrogen in a position amenable to coordination with kinase hinge-region residues, while the ethyl-linked epoxide serves as a latent electrophile for covalent inhibitor design or as a handle for further diversification via nucleophilic opening. The specific 3-(2-oxiranylethyl) regioisomer is the appropriate choice when the synthetic blueprint requires the pyridine nitrogen to engage a specific hydrogen-bonding partner in the target protein .

Epoxide-Based Click Chemistry and Bioconjugation

The terminal epoxide in 3-(2-oxiranylethyl)pyridine is a versatile electrophilic handle for bioconjugation. Unlike directly attached oxiranyl-pyridines, the ethyl linker in this compound spatially decouples the epoxide reactivity from the pyridine ring's electronic influence, making the epoxide behave more like a classical aliphatic terminal epoxide [1]. This permits predictable reaction kinetics with thiols, amines, or azide nucleophiles. The 28 Da higher molecular weight relative to directly attached oxiranyl-pyridines also provides distinct mass spectrometric tags for tracking conjugation efficiency. The purity specification of ≥95% (as listed by vendors) is adequate for most bioconjugation applications where excess reagent is used .

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